Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate
Overview
Description
Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate.
Reduction: Formation of 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-(1H-pyrazol-4-yl)acetate: Lacks the trimethyl substitution on the pyrazole ring.
Ethyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate: Contains an ethyl ester group instead of a methyl ester group.
Methyl 2-hydroxy-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate: Has only two methyl groups on the pyrazole ring.
Uniqueness
Methyl 2-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the pyrazole ring can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets in biological systems.
Properties
IUPAC Name |
methyl 2-hydroxy-2-(1,3,5-trimethylpyrazol-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-5-7(6(2)11(3)10-5)8(12)9(13)14-4/h8,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAFDEPCLVBVNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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